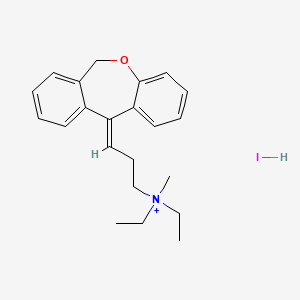
N,N-Diethylnordoxepin Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylnordoxepin Iodide: is a chemical compound with the molecular formula C22H28INO and a molecular weight of 449.37 g/mol . It is a derivative of nordoxepin, modified with diethyl groups and iodide. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnordoxepin Iodide typically involves the reaction of nordoxepin with diethylamine and subsequent iodination. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial reactors and purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylnordoxepin Iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: N,N-Diethylnordoxepin Iodide is used as a building block in organic synthesis. It is valuable for creating complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may be investigated for its effects on biological systems and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-Diethylnordoxepin Iodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-Diethylnordoxepin: A related compound without the iodide group.
Nordoxepin: The parent compound, lacking the diethyl and iodide modifications.
Uniqueness: N,N-Diethylnordoxepin Iodide is unique due to its specific structural modifications, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C22H29INO+ |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-diethyl-methylazanium;hydroiodide |
InChI |
InChI=1S/C22H28NO.HI/c1-4-23(3,5-2)16-10-14-20-19-12-7-6-11-18(19)17-24-22-15-9-8-13-21(20)22;/h6-9,11-15H,4-5,10,16-17H2,1-3H3;1H/q+1;/b20-14-; |
InChI Key |
XTOZLBPSINEXFM-VSOKSMTPSA-N |
Isomeric SMILES |
CC[N+](C)(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.I |
Canonical SMILES |
CC[N+](C)(CC)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
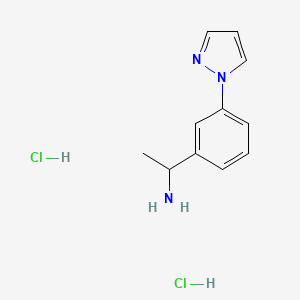
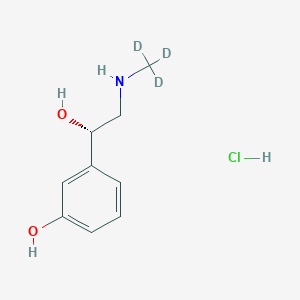
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
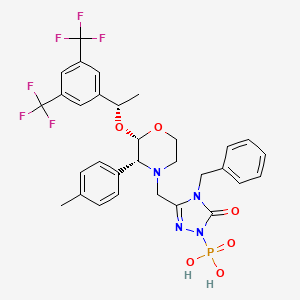
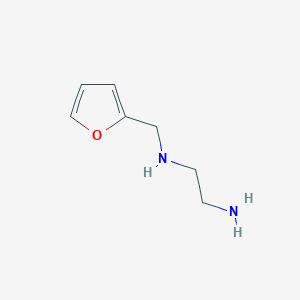
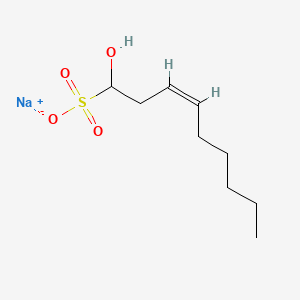
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
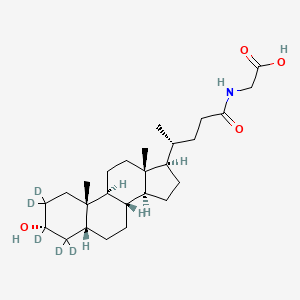
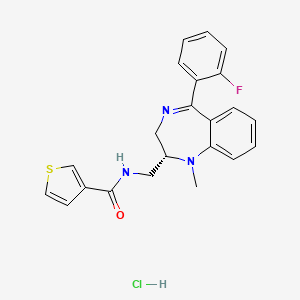
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
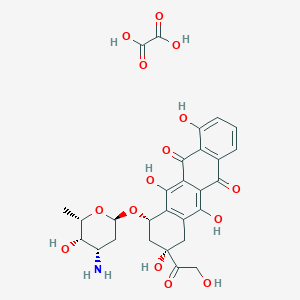
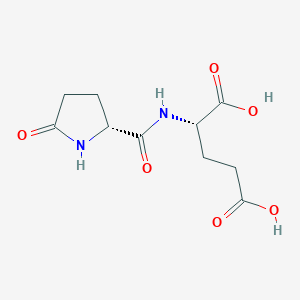
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
